![molecular formula C10H11NO2 B14694389 3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-, cis- CAS No. 28082-16-8](/img/structure/B14694389.png)
3H-[1]Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-, cis-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3H-1Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-, cis- is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least one atom other than carbon. This particular compound has a unique structure that combines elements of benzopyran and isoxazole, making it of significant interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3H-1Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-, cis- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
3H-1Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-, cis- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions often involve the use of catalysts like palladium on carbon and solvents such as dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
3H-1Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-, cis- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3H-1Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-, cis- involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. These interactions can affect various cellular pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzopyran: Shares the benzopyran ring structure but lacks the isoxazole component.
Isoxazole: Contains the isoxazole ring but does not have the benzopyran structure.
Quinapril: A related compound with a different core structure but similar functional groups.
Uniqueness
The unique combination of benzopyran and isoxazole rings in 3H-1Benzopyrano[4,3-c]isoxazole, 1,3a,4,9b-tetrahydro-, cis- gives it distinct chemical and biological properties
Propriétés
Numéro CAS |
28082-16-8 |
|---|---|
Formule moléculaire |
C10H11NO2 |
Poids moléculaire |
177.20 g/mol |
Nom IUPAC |
(3aS,9bR)-3,3a,4,9b-tetrahydro-1H-chromeno[4,3-c][1,2]oxazole |
InChI |
InChI=1S/C10H11NO2/c1-2-4-9-8(3-1)10-7(5-12-9)6-13-11-10/h1-4,7,10-11H,5-6H2/t7-,10+/m0/s1 |
Clé InChI |
ZXMFDPAQTCFAEQ-OIBJUYFYSA-N |
SMILES isomérique |
C1[C@H]2CON[C@H]2C3=CC=CC=C3O1 |
SMILES canonique |
C1C2CONC2C3=CC=CC=C3O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


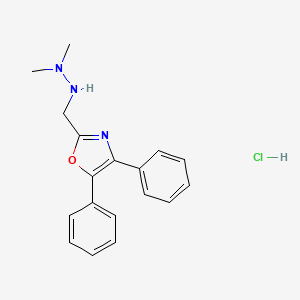
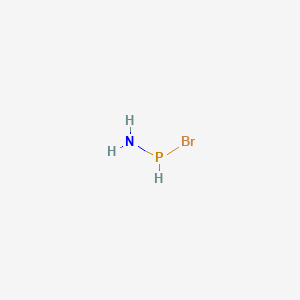

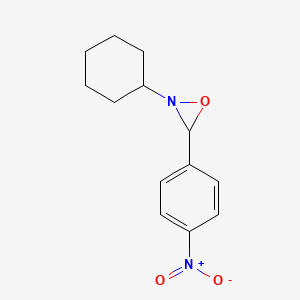

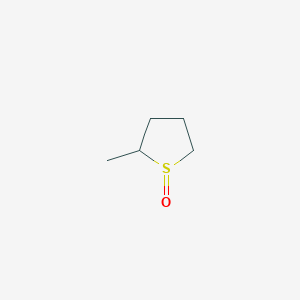


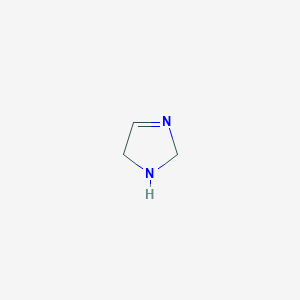
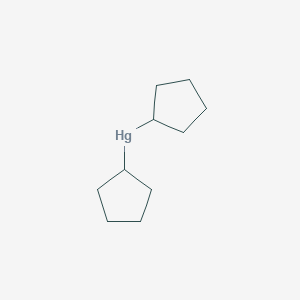
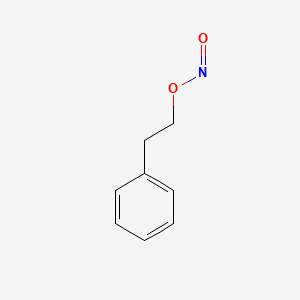
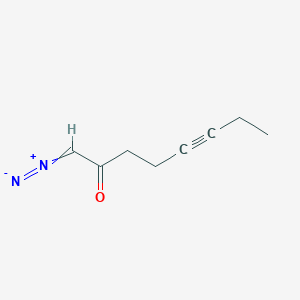

![Benzyl [4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B14694409.png)
